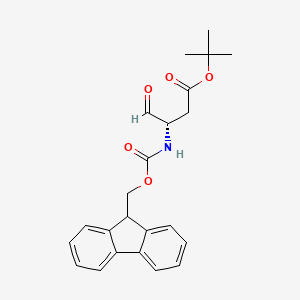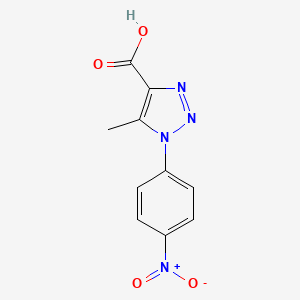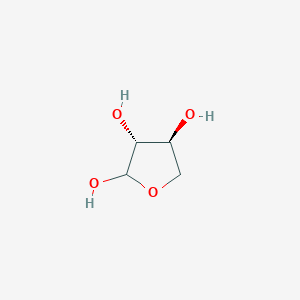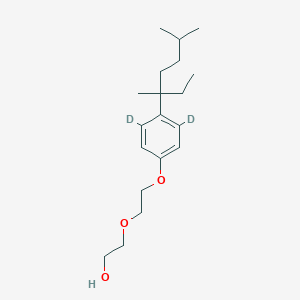
2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylidene hydrazine moiety linked to a dichlorophenyl oxoacetamide group, which contributes to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves a multi-step process:
Formation of Benzylidene Hydrazine Intermediate: The initial step involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the benzylidene hydrazine intermediate.
Coupling with Dichlorophenyl Oxoacetamide: The intermediate is then reacted with 3,4-dichlorophenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
- 2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(5-Chloro-2-methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(5-Fluoro-2-methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
357412-52-3 |
|---|---|
分子式 |
C16H12BrCl2N3O3 |
分子量 |
445.1 g/mol |
IUPAC 名称 |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C16H12BrCl2N3O3/c1-25-14-5-2-10(17)6-9(14)8-20-22-16(24)15(23)21-11-3-4-12(18)13(19)7-11/h2-8H,1H3,(H,21,23)(H,22,24)/b20-8+ |
InChI 键 |
FFCCQKWIZMKLEN-DNTJNYDQSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)







